molecular formula C21H17N3O B15104509 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B15104509
M. Wt: 327.4 g/mol
InChI Key: MNIIGCMYOQYIRD-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a phenyl group and an acetamide moiety linked to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the substituted indole with acetic anhydride or acetyl chloride in the presence of a base.

    Pyridine Ring Attachment: The final step involves the coupling of the acetamide-substituted indole with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole and pyridine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s substituents.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(pyridin-2-yl)acetamide: Lacks the phenyl substitution on the indole ring.

    2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Has the pyridine ring substituted at a different position.

    2-(2-phenyl-1H-indol-1-yl)-N-(quinolin-2-yl)acetamide: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide is unique due to the specific combination of the indole, phenyl, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H17N3O/c25-21(23-20-12-6-7-13-22-20)15-24-18-11-5-4-10-17(18)14-19(24)16-8-2-1-3-9-16/h1-14H,15H2,(H,22,23,25)

InChI Key

MNIIGCMYOQYIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=N4

Origin of Product

United States

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